molecular formula C16H11ClF3N3O2 B12515360 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12515360
M. Wt: 369.72 g/mol
InChI Key: FLFLWAWPRBIFIT-UHFFFAOYSA-N
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Description

8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry

Preparation Methods

The synthesis of 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-methoxyaniline with 2-chloro-3,3,3-trifluoropropene to form an intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine core.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar compounds to 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide include other imidazo[1,2-a]pyridine derivatives, such as:

  • 8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • This compound

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of chloro, methoxy, and trifluoromethyl groups in this compound makes it particularly interesting for research and development .

Properties

Molecular Formula

C16H11ClF3N3O2

Molecular Weight

369.72 g/mol

IUPAC Name

8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H11ClF3N3O2/c1-25-11-4-2-3-10(6-11)21-15(24)13-8-23-7-9(16(18,19)20)5-12(17)14(23)22-13/h2-8H,1H3,(H,21,24)

InChI Key

FLFLWAWPRBIFIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

Origin of Product

United States

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